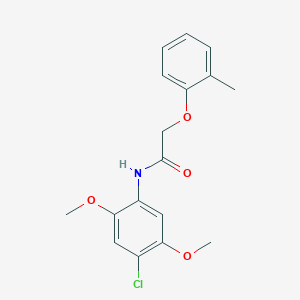![molecular formula C13H17NOS B5796992 1-{[(4-methylphenyl)thio]acetyl}pyrrolidine](/img/structure/B5796992.png)
1-{[(4-methylphenyl)thio]acetyl}pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{[(4-methylphenyl)thio]acetyl}pyrrolidine, also known as MPAP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in pharmacology and neuroscience research. MPAP is a derivative of pyrrolidine and is structurally similar to other compounds that have been found to have therapeutic effects on the central nervous system.
作用机制
The exact mechanism of action of 1-{[(4-methylphenyl)thio]acetyl}pyrrolidine is not well understood, but it is thought to act as a dopamine reuptake inhibitor. This compound has been shown to increase the levels of dopamine in the brain, which may contribute to its neuroprotective effects. Additionally, this compound has been found to modulate the activity of the dopamine transporter, which may further contribute to its effects on dopamine levels.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. In addition to its effects on dopamine levels, this compound has been shown to have antioxidant properties, which may contribute to its neuroprotective effects. Additionally, this compound has been found to modulate the activity of the sigma-1 receptor, which may be involved in its effects on neuroprotection and dopamine transport.
实验室实验的优点和局限性
One advantage of using 1-{[(4-methylphenyl)thio]acetyl}pyrrolidine in lab experiments is that it is a relatively stable compound that can be easily synthesized and purified. Additionally, this compound has been found to have a variety of potential applications in scientific research, which may make it a useful tool for studying the central nervous system. However, one limitation of using this compound is that its exact mechanism of action is not well understood, which may make it difficult to interpret experimental results.
未来方向
There are several potential future directions for research on 1-{[(4-methylphenyl)thio]acetyl}pyrrolidine. One area of interest is the potential use of this compound as a therapeutic agent for neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on dopamine transport and neuroprotection. Finally, there is potential for the development of new compounds based on the structure of this compound that may have even greater therapeutic potential.
合成方法
The synthesis of 1-{[(4-methylphenyl)thio]acetyl}pyrrolidine involves the reaction of 4-methylthiobenzaldehyde with pyrrolidine and acetic anhydride. The resulting product is then purified using column chromatography to obtain pure this compound. The synthesis of this compound has been well documented in the literature and is considered to be a relatively straightforward process.
科学研究应用
1-{[(4-methylphenyl)thio]acetyl}pyrrolidine has been found to have a variety of potential applications in scientific research, particularly in the fields of pharmacology and neuroscience. This compound has been shown to have neuroprotective effects, which may make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound has been found to modulate the activity of the dopamine transporter, which may make it a useful tool for studying the role of dopamine in the brain.
属性
IUPAC Name |
2-(4-methylphenyl)sulfanyl-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c1-11-4-6-12(7-5-11)16-10-13(15)14-8-2-3-9-14/h4-7H,2-3,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHVJEUEUMPYAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(methylsulfonyl)-5-[(4-phenyl-1-piperazinyl)carbonyl]indoline](/img/structure/B5796913.png)
![N'-{[2-(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5796918.png)

![N'-{[(4-bromo-2,5-dimethylphenoxy)acetyl]oxy}-4-chlorobenzenecarboximidamide](/img/structure/B5796928.png)
![ethyl (4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B5796936.png)
![2-{[7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}ethanol](/img/structure/B5796948.png)


![N-(4-{N-[(3-chloro-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)methanesulfonamide](/img/structure/B5796981.png)

![N-(2,4-dimethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5796993.png)
![5-(3,4-dichlorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5797004.png)
![ethyl 2-{[(phenylthio)acetyl]amino}benzoate](/img/structure/B5797007.png)
![N-[4-(aminosulfonyl)phenyl]-2-methyl-3-phenylacrylamide](/img/structure/B5797009.png)